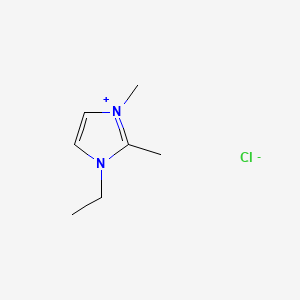

1-Ethyl-2,3-dimethylimidazolium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.ClH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJYCYLTUXYHQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370148 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92507-97-6 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-Ethyl-2,3-dimethylimidazolium chloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,3-dimethylimidazolium chloride

Abstract

This compound ([C₂C₁C₂im]Cl) is an ionic liquid (IL) belonging to the substituted imidazolium class. These compounds, often defined as salts with melting points below 100°C, are gaining significant traction as versatile solvents and catalysts in various chemical processes, including biomass processing and organic synthesis. Their negligible vapor pressure, high thermal stability, and tunable properties make them environmentally benign alternatives to volatile organic compounds. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, intended for researchers and professionals in chemistry and drug development. We present a robust synthetic protocol and delineate the analytical techniques essential for verifying the structure and purity of the final product.

Chemical Identity

Correctly identifying the target compound is the foundational step in any chemical workflow. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 1-ethyl-2,3-dimethyl-1H-imidazol-3-ium chloride |

| CAS Number | 92507-97-6[1][2] |

| Molecular Formula | C₇H₁₃ClN₂ |

| Molecular Weight | 160.64 g/mol [2] |

| Cation Structure | 1-Ethyl-2,3-dimethylimidazolium ([C₂C₁C₂im]⁺) |

| Anion | Chloride (Cl⁻) |

| SMILES | CCN1C=C=C1C.[Cl-][1] |

Synthesis of this compound

The synthesis of imidazolium-based ionic liquids is typically achieved through a quaternization reaction. This process involves the alkylation of a substituted imidazole, which acts as a nucleophile, with an alkyl halide. For the target compound, this involves the ethylation of 1,2-dimethylimidazole.

Reaction Principle

The core of the synthesis is an Sₙ2 reaction where the sp²-hybridized nitrogen atom of the 1,2-dimethylimidazole ring attacks the electrophilic ethyl group of an ethyl halide (e.g., ethyl iodide or ethyl bromide). This forms the 1-Ethyl-2,3-dimethylimidazolium cation. If a halide other than chloride is used in the initial step, a subsequent anion exchange step is required. However, direct synthesis using ethyl chloride is also feasible, though it may require more stringent conditions due to the lower reactivity of ethyl chloride compared to its heavier halide counterparts. A common and highly effective laboratory approach involves a two-step process: initial synthesis of the iodide salt followed by anion exchange to yield the desired chloride salt.[3]

Synthetic Workflow

The following diagram outlines the key stages in the production and verification of high-purity this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of the iodide intermediate, followed by anion exchange to yield the final chloride product.

Part A: Synthesis of 1-Ethyl-2,3-dimethylimidazolium iodide

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,2-dimethylimidazole (9.61 g, 0.1 mol). Dissolve the imidazole in 100 mL of acetonitrile.[3]

-

Reaction: Cool the flask in an ice bath to 0-5°C. Add ethyl iodide (17.16 g, 0.11 mol) dropwise to the stirred solution over 30 minutes.[3] The choice of acetonitrile as a solvent is strategic; its polar aprotic nature stabilizes the charged transition state of the Sₙ2 reaction without interfering with the nucleophile.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours. The product will often precipitate as a solid or form a dense liquid phase.

-

Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Add diethyl ether to the concentrate to precipitate the crude product.

-

Washing: Filter the solid product and wash it thoroughly with diethyl ether (3 x 30 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white to off-white solid under vacuum at 60°C for 12 hours to yield crude 1-Ethyl-2,3-dimethylimidazolium iodide.

Part B: Anion Exchange to this compound

-

Preparation: Dissolve the crude iodide salt (0.1 mol) in 150 mL of methanol.

-

Exchange: In a separate flask, prepare a slurry of silver(I) chloride (AgCl) (15.77 g, 0.11 mol) in 50 mL of methanol. Add the AgCl slurry to the dissolved iodide salt solution. Silver chloride is used because the resulting silver iodide (AgI) is highly insoluble in methanol and will precipitate, driving the equilibrium towards the desired product.

-

Reaction: Stir the mixture vigorously at room temperature for 12 hours, protecting it from light to prevent the photoreduction of silver salts.

-

Filtration: Filter the mixture through a pad of Celite to remove the precipitated AgI. The filtrate now contains the desired this compound.

-

Final Purification: Add activated charcoal to the filtrate and stir for 2 hours to remove colored impurities.[4] Filter again through Celite.

-

Isolation and Drying: Remove the solvent (methanol) using a rotary evaporator. The resulting solid should be dried under high vacuum at 70°C for 24 hours to remove any residual solvent and moisture, yielding the final, purified product.[3] A yield of over 90% can be expected.[3]

Characterization

Thorough characterization is critical to confirm the identity, structure, and purity of the synthesized ionic liquid. The workflow below illustrates the relationship between the different analytical methods employed.

Caption: Integrated characterization workflow for ionic liquids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Provides information on the electronic environment and connectivity of protons. The key is to identify signals corresponding to the ethyl group (a quartet and a triplet), the two distinct methyl groups, and the two protons on the imidazolium ring.

-

¹³C NMR: Confirms the carbon skeleton of the cation. The number of unique signals should correspond to the number of chemically non-equivalent carbon atoms.

Table 1: Representative ¹H and ¹³C NMR Data (Note: Shifts are predictive and based on similar structures; actual values may vary slightly based on solvent and concentration. Data for a similar cation, 1-ethyl-3-methylimidazolium, is used as a reference point.[5])

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ring H (C4/C5) | ~7.4 - 7.6 | Doublet, Doublet | 1H, 1H | H-4, H-5 |

| Ethyl CH₂ | ~4.3 | Quartet | 2H | N-CH₂ -CH₃ |

| N-Methyl (N3) | ~3.9 | Singlet | 3H | N3-CH₃ |

| C-Methyl (C2) | ~2.6 | Singlet | 3H | C2-CH₃ |

| Ethyl CH₃ | ~1.5 | Triplet | 3H | N-CH₂-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Quaternary C (C2) | ~145 | C 2-CH₃ |

| Ring C (C4/C5) | ~122, ~124 | C 4, C 5 |

| Ethyl CH₂ | ~45 | N-CH₂ -CH₃ |

| N-Methyl (N3) | ~36 | N3-CH₃ |

| Ethyl CH₃ | ~15 | N-CH₂-CH₃ |

| C-Methyl (C2) | ~10 | C2-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is dominated by C-H and C-N vibrations.

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3200 | C-H Stretch | Imidazolium Ring C-H |

| 2850 - 2980 | C-H Stretch | Alkyl (Ethyl, Methyl) C-H |

| ~1570, ~1630 | C=N, C=C Stretch | Imidazolium Ring |

| 1100 - 1200 | C-N Stretch | Ring C-N |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the mass of the 1-Ethyl-2,3-dimethylimidazolium cation ([C₇H₁₃N₂]⁺).[6]

-

Expected m/z: 125.11 (Calculated for C₇H₁₃N₂⁺)[7]

Thermal Analysis

The thermal properties of ionic liquids are defining characteristics.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (T_d), which indicates the thermal stability of the IL. Imidazolium chlorides are generally stable to high temperatures.[8][9]

-

Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions, such as the melting point (T_m) and glass transition temperature (T_g). As an ionic liquid, the melting point is expected to be below 100°C.

Safety and Handling

While ionic liquids have low volatility, they are still chemical compounds that require careful handling.

-

Hazards: this compound should be handled as a skin and eye irritant.[10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2]

Conclusion

This guide has provided a detailed, field-proven framework for the synthesis and comprehensive characterization of this compound. The successful synthesis via quaternization of 1,2-dimethylimidazole, followed by rigorous purification, yields a product whose identity and purity can be confidently established through a combination of NMR, FTIR, MS, and thermal analysis techniques. Adherence to this workflow ensures the production of high-quality material suitable for advanced research and development applications.

References

- Vertex AI Search. (n.d.). Exploring the Properties and Applications of 1-Ethyl-3-methylimidazolium Chloride.

- Thermo Fisher Scientific. (n.d.). This compound, 97%.

- García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5, 60835. DOI: 10.1039/C5RA05723J.

- ResearchGate. (2025). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state.

- Vertex AI Search. (n.d.). 13C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Google Patents. (n.d.). US7763186B2 - Preparation and purification of ionic liquids and precursors.

- SciELO. (n.d.). Thermophysical properties of 1-ethyl-3-methylimidazolium chloride solution from 293.15 to 323.15 k.

- Wikipedia. (n.d.). 1-Ethyl-3-methylimidazolium chloride.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 1-Ethyl-3-methylimidazolium chloride.

- MDPI. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride.

- Iolitec. (2015). Safety Data Sheet - 1-Ethyl-2,3-dimethylimidazolium bromide.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Butyl-2,3-dimethylimidazolium chloride.

- The Royal Society of Chemistry. (2006). Supplementary NMR data.

- PubMed. (2015). Mass spectrometric studies of 1-ethyl-3-methylimidazolium and 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)-sulfonylimides.

- ECHEMI. (n.d.). 1-Ethyl-3-methylimidazolium chloride(65039-09-0) Safety Data Sheets.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium chloride 98%.

- Strem Chemicals. (n.d.). 1-Ethyl-2, 3-dimethylimidazolium chloride, min 96%.

- ResearchGate. (n.d.). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and....

- ResearchGate. (2020). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature.

- ResearchGate. (2025). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides.

- ChemicalBook. (n.d.). 1-Ethyl-3-methylimidazolium chloride(65039-09-0) 1H NMR spectrum.

- Taylor & Francis. (n.d.). 1-ethyl-3-methylimidazolium chloride – Knowledge and References.

- PubChem. (n.d.). 1-Ethyl-3-methylimidazolium chloride.

- MDPI. (2022). Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films.

- Research and Reviews. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids.

- PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium.

- IJCRR. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE.

- ResearchGate. (2025). Mass spectrometric studies of 1-ethyl-3-methylimidazolium and 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)-sulfonylimides.

- Journal of Laboratory Chemical Education. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.

- ResearchGate. (n.d.). THERMOPHYSICAL PROPERTIES OF 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE SOLUTION FROM 293.15 TO 323.15 K.

- ChemRxiv. (n.d.). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate.

- Thermo Scientific Chemicals. (n.d.). This compound, 97% 5 g.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 5. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 6. Mass spectrometric studies of 1-ethyl-3-methylimidazolium and 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)-sulfonylimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Ethyl-2,3-dimethylimidazolium | C7H13N2+ | CID 2734166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iolitec.de [iolitec.de]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium chloride

Foreword: Understanding the Unique Landscape of 1-Ethyl-2,3-dimethylimidazolium chloride

Ionic liquids (ILs) represent a fascinating class of materials, often dubbed "designer solvents" due to the ability to tune their physicochemical properties by modifying their constituent cations and anions. This guide focuses on a specific, yet important, member of the imidazolium family: this compound, hereafter referred to as [Edimim][Cl]. Unlike its more commonly studied analogue, 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), [Edimim][Cl] features a methylation at the C(2) position of the imidazolium ring. This seemingly minor structural alteration can induce significant changes in properties such as melting point, viscosity, and thermal stability, making a dedicated study essential for its application in specialized fields, including as reaction media for chemical processes, in electrochemistry, and potentially in drug delivery systems.[1][2]

This document provides a comprehensive exploration of the core physicochemical properties of [Edimim][Cl]. It is structured to deliver not just data, but a deeper understanding of the causality behind these properties and the experimental rigor required for their characterization.

Molecular Identity and Core Characteristics

The foundational step in characterizing any chemical compound is to establish its molecular identity. [Edimim][Cl] is an organic salt composed of a 1-ethyl-2,3-dimethylimidazolium cation and a chloride anion.

Chemical Structure:

Caption: The molecular structure of this compound, highlighting the ethyl group at the N(1) position and methyl groups at the N(3) and C(2) positions.

The table below summarizes the fundamental identifiers for [Edimim][Cl].

| Property | Value | Source(s) |

| IUPAC Name | 1-ethyl-2,3-dimethylimidazol-3-ium chloride | [3] |

| CAS Number | 92507-97-6 | [3] |

| Molecular Formula | C₇H₁₃ClN₂ | [3] |

| Molecular Weight | 160.64 g/mol | [3] |

| Melting Point | 182-184 °C | ChemSrc |

Note: Data for some physical properties of [Edimim][Cl] is sparse in publicly available literature. Therefore, this guide will leverage data from the closely related [EMIM]Cl where necessary to illustrate principles and comparative values.

Synthesis Pathway: From Precursors to Purified Ionic Liquid

The reliable synthesis of high-purity [Edimim][Cl] is paramount for accurate physicochemical evaluation, as trace impurities (e.g., water, halides, or unreacted starting materials) can dramatically alter properties like conductivity and viscosity. A common and effective laboratory-scale synthesis involves the quaternization of 1,2-dimethylimidazole.

A typical synthesis route proceeds as follows: 1,2-dimethylimidazole is dissolved in a suitable solvent like acetonitrile. An ethylating agent, such as ethyl iodide, is then added dropwise, often under cooled conditions to manage the exothermic reaction. The reaction mixture is stirred for an extended period to ensure complete reaction, followed by purification steps to yield the final product.[1] The iodide intermediate is subsequently converted to the chloride salt.[1]

The following diagram illustrates the generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Core Physicochemical Properties and Their Determination

Density

Scientific Rationale: Density is a fundamental property that influences solvent behavior, mass transfer, and the design of chemical processes. For ILs, density is sensitive to temperature and purity. The methylation at the C(2) position in [Edimim][Cl] compared to [EMIM]Cl is expected to affect crystal packing and intermolecular forces, thereby influencing its density.[1]

Experimental Protocol: Vibrating Tube Densimetry

A high-precision and common method for determining the density of liquids is using a vibrating U-tube densimeter.

Methodology:

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and ultrapure water, at the desired experimental temperature. This step is crucial for establishing a baseline and ensuring accuracy.

-

Sample Preparation: The IL sample must be scrupulously dried under high vacuum to remove absorbed water, which significantly impacts density.

-

Measurement: A small, precise volume of the IL is injected into the oscillating U-tube. The instrument measures the resonant frequency of the tube, which changes based on the mass (and therefore density) of the contained sample.

-

Temperature Control: A Peltier thermostat maintains the sample at a precise, stable temperature (e.g., ±0.01 °C), as density is highly temperature-dependent.

-

Data Conversion: The instrument's software uses the calibration data to convert the measured resonant frequency into a density value.

Caption: Experimental workflow for density determination using a vibrating tube densimeter.

Viscosity

Scientific Rationale: Viscosity, or the resistance to flow, is a critical parameter for any application involving fluid handling, mixing, or mass transport, such as in electrochemical cells or as a reaction medium. The viscosity of ILs is typically higher than that of traditional molecular solvents and is highly sensitive to temperature, water content, and the structure of the constituent ions.

Reported Data: Specific viscosity data for [Edimim][Cl] is not widely published. However, studies on the closely related [EMIM]Cl show its viscosity can be significantly reduced by the addition of co-solvents like water or acetonitrile.[6] This highlights the tunability of IL systems but also underscores the necessity of stringent sample purity for obtaining intrinsic viscosity values.

Experimental Protocol: Rotational or Vibrating-Wire Viscometry

While various methods exist, rotational viscometers are common for their wide range and ease of use. For high-precision measurements, especially across different temperatures and pressures, the vibrating-wire technique is superior.[6]

Methodology (Rotational Viscometer):

-

Instrument Setup: A spindle of appropriate geometry is selected based on the expected viscosity range of the IL.

-

Sample Loading: A precise volume of the dried, thermostated IL is placed in the sample cup.

-

Measurement: The spindle is immersed in the IL and rotated at a known speed. The instrument measures the torque required to overcome the viscous drag of the fluid.

-

Calculation: The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle. Measurements are often repeated at multiple shear rates to check for Newtonian behavior.

-

Temperature Control: The sample holder is jacketed and connected to a circulating bath to maintain a constant temperature throughout the measurement.

Thermal Stability

Scientific Rationale: The thermal stability of an IL determines its maximum operating temperature in applications like high-temperature synthesis or separations. Imidazolium-based ILs generally exhibit good thermal stability, but their decomposition is influenced by the nature of both the cation and the anion. The primary decomposition pathways for imidazolium halides often involve nucleophilic attack by the halide anion on the alkyl groups of the cation.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is the standard technique for assessing thermal stability.

Methodology:

-

Sample Preparation: A small, precise mass (typically 5-10 mg) of the dried IL is placed in a TGA pan (e.g., alumina or platinum).

-

Analysis Conditions: The sample is heated in a furnace under a controlled atmosphere (usually inert, like nitrogen) at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously monitors and records the mass of the sample as a function of temperature.

-

Interpretation: The resulting TGA curve shows the temperature at which mass loss begins, which corresponds to the onset of decomposition (Tonset). The temperature at which 5% or 10% mass loss occurs is often used as a standard metric for thermal stability.

Caption: Workflow for determining thermal stability using Thermogravimetric Analysis (TGA).

Electrical Conductivity

Scientific Rationale: As materials composed entirely of ions, ILs are inherently conductive. This property is crucial for electrochemical applications such as in batteries, supercapacitors, and electrodeposition.[7] Conductivity is a function of ion mobility and concentration, and is thus heavily influenced by viscosity and temperature. As temperature increases, viscosity typically decreases, leading to higher ion mobility and therefore increased conductivity.[8][9]

Reported Data: For melts of [EMIM]Cl with aluminum chloride (AlCl₃), conductivity increases with temperature.[8][9] A mixture with an AlCl₃ mole fraction of 0.6 exhibited a conductivity of 5.58 S/m at 383 K (110 °C).[9] Studies on aqueous solutions of [EMIM]Cl also show that conductivity varies with both temperature and IL concentration.[10]

Experimental Protocol: Conductometry

Conductivity is measured using a conductivity meter equipped with a specialized probe or cell.

Methodology:

-

Cell Calibration: The conductivity cell is calibrated using standard solutions of known conductivity, such as potassium chloride (KCl) solutions. The cell constant is determined, which accounts for the geometry of the electrodes.

-

Sample Preparation: The IL sample is placed in a sealed, thermostated electrochemical cell. It is essential to exclude moisture and oxygen, often by purging with an inert gas like argon.[8]

-

Measurement: The probe is immersed in the IL sample. The instrument applies an alternating voltage to the electrodes to prevent electrolysis and measures the resulting current.

-

Calculation: Using Ohm's law, the resistance of the solution is determined. The conductivity (κ) is then calculated as the inverse of resistance, normalized by the cell constant.

-

Temperature Dependence: Measurements are typically performed over a range of temperatures to understand the relationship between conductivity, viscosity, and thermal energy.[8][9]

Summary of Physicochemical Properties

The following table consolidates the available quantitative data for [Edimim][Cl] and its close analogue [EMIM]Cl for comparative purposes.

| Property | This compound ([Edimim][Cl]) | 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) |

| Molecular Formula | C₇H₁₃ClN₂[3] | C₆H₁₁ClN₂[11] |

| Molecular Weight | 160.64 g/mol [3] | 146.62 g/mol [11] |

| Melting Point | 182-184 °C | 77-79 °C[11], 87 °C[5] |

| Density | Data not readily available | 1.341 g/cm³ (at 26 °C)[5] |

| Conductivity | Data not readily available | Increases with temperature; 5.58 S/m for a melt with AlCl₃ (XAl=0.6) at 383 K[9] |

Concluding Remarks for the Practicing Scientist

This compound is an imidazolium salt with distinct properties driven by the methylation at the C(2) position. This structural feature significantly elevates its melting point compared to the more common [EMIM]Cl, a critical consideration for its handling and application.[1] While comprehensive data for properties like density, viscosity, and conductivity are still emerging, the established protocols outlined in this guide provide a robust framework for their determination.

For researchers in drug development and process chemistry, the key takeaway is the principle of "tunability." The physicochemical properties of [Edimim][Cl] can be modulated by temperature and the introduction of co-solvents. However, this also necessitates a self-validating system of protocols where purity and environmental conditions (especially water content) are rigorously controlled to ensure reproducible and reliable data. As the applications for specialized ionic liquids expand, a thorough understanding of these core properties and their underlying measurement principles is indispensable.

References

-

Shinde, P. P., Ahmed, A. N., Nahian, M. K., Peng, Y., & Reddy, R. G. (2020). Conductivity of 1-Ethyl-3-Methylimidazolium Chloride (EMIC) and Aluminum Chloride (AlCl3) Ionic Liquids at Different Temperature. ECS Transactions, 98(10), 129-139. Available at: [Link]

-

PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium. National Center for Biotechnology Information. Retrieved from: [Link]

-

AIChE. (2020). Conductivity of 1-Ethyl-3-Methylimidazolium Chloride (EMIC) and Aluminum Chloride (AlCl3) Ionic Liquids at Different Temperatures and AlCl3 Mole Fractions. American Institute of Chemical Engineers. Available at: [Link]

-

Yue, L., et al. (2015). Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study. The Journal of Physical Chemistry B, 119(44), 14211-14223. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5, 60835-60847. Available at: [Link]

-

RSC Publishing. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. Royal Society of Chemistry. Available at: [Link]

-

Deetlefs, M., et al. (2006). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Green Chemistry, 8, 846-853. Available at: [Link]

-

RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium chloride, >98%. Retrieved from: [Link]

-

Bohrium. (2020). conductivity-of-1-ethyl-3-methylimidazolium-chloride-emic-and-aluminum-chloride-alcl-3-ionic-liquids-at-different-temperatures-and-alcl-3-mole-fractions. Available at: [Link]

- Larriba, M., et al. (2013). In literature exist several density and viscosity data of imidazolium chloride ionic liquids mixtures with water and other molec. Journal of the Taiwan Institute of Chemical Engineers, 44(5), 756-764.

-

da Costa, M. C., et al. (2016). thermophysical properties of 1-ethyl-3-methylimidazolium chloride solution from 293.15 to 323.15 k. Brazilian Journal of Chemical Engineering, 33(4), 1035-1044. Available at: [Link]

-

Babicka, N., et al. (2020). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and... ResearchGate. Available at: [Link]

-

Babicka, N., et al. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. Materials, 13(7), 1543. Available at: [Link]

-

Wikipedia. (n.d.). 1-Ethyl-3-methylimidazolium chloride. Retrieved from: [Link]

-

RoCo Global. (n.d.). 1-Butyl-2,3-dimethylimidazolium chloride, >99%. Retrieved from: [Link]

-

Zhu, Y., et al. (2018). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. Applied Sciences, 8(3), 356. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. H59225.06 [thermofisher.com]

- 3. This compound | C7H13ClN2 | CID 2734165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. roco.global [roco.global]

- 5. 1-Ethyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. roco.global [roco.global]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Conductivity of 1-Ethyl-3-Methylimidazolium Chloride (EMIC) and Aluminum Chloride (AlCl3) Ionic Liquids at Different Temperatures and AlCl3 Mole Fractions | AIChE [rapid.aiche.org]

- 10. scielo.br [scielo.br]

- 11. 1-エチル-3-メチルイミダゾリウムクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

1-Ethyl-2,3-dimethylimidazolium chloride CAS number 92507-97-6

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Chloride (CAS 92507-97-6): Properties, Synthesis, and Applications

Introduction

This compound, commonly referred to as [EDMIM]Cl, is a member of the imidazolium-based ionic liquids (ILs). Ionic liquids are a class of salts that exist in a liquid state below 100°C, and their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of compounds—have positioned them as compelling alternatives to traditional volatile organic solvents.[1] The specific structure of the [EDMIM]+ cation, featuring methyl groups at both the C2 and N3 positions of the imidazole ring, imparts distinct characteristics compared to its more commonly studied isomer, 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl).

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and professionals in drug development and materials science. It delves into its fundamental properties, synthesis protocols, established and potential applications, and critical safety considerations, providing a foundational resource for leveraging this unique ionic liquid in advanced research and development.

Part 1: Physicochemical and Structural Characteristics

The defining features of [EDMIM]Cl are rooted in its molecular structure. The presence of a methyl group at the C2 position of the imidazolium ring, in addition to the ethyl and methyl substituents at the nitrogen atoms, sterically hinders the formation of certain intermolecular interactions, which can influence properties like melting point and viscosity.

Core Physicochemical Data

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 92507-97-6 | [2][3][4] |

| Molecular Formula | C₇H₁₃ClN₂ | [2][3] |

| Molecular Weight | 160.64 g/mol | [2][3] |

| IUPAC Name | 1-ethyl-2,3-dimethylimidazol-3-ium chloride | [2] |

| Appearance | Solid | [5] |

| Purity | ≥96% | [3] |

| Storage | Room temperature, under inert gas, keep dry | [3][5] |

Structural Analysis

The crystal structure of [EDMIM]Cl reveals a three-dimensional network of cations and anions stabilized by non-covalent interactions, including hydrogen bonding and anion-π interactions.[6] Research comparing [EDMIM]-based paramagnetic salts with their [EMIM]-based counterparts (lacking the C2-methyl group) has shown that this methylation can lead to an increased melting point and altered magnetic ordering temperatures in the solid state.[6][7] This highlights the principle that subtle structural modifications to the cation can be used to fine-tune the material's bulk properties for specific applications.

Part 2: Synthesis and Purification

The synthesis of high-purity [EDMIM]Cl is crucial for its effective application, as impurities can significantly alter its physicochemical behavior. A common and effective laboratory-scale synthesis proceeds via an anion exchange from the corresponding iodide salt.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of [EDMIM]Cl.

Detailed Synthesis Protocol

This protocol is adapted from the synthesis of the [EDMIM]+ cation followed by anion exchange as described by García-Saiz et al.[7]

Part A: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide ([EDMIM]I)

-

Reaction Setup: Dissolve 1,2-dimethylimidazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Addition of Alkylating Agent: Cool the solution in an ice bath and add ethyl iodide (1.1 eq) dropwise with stirring.

-

Causality: The quaternization of the imidazole nitrogen is an exothermic SN2 reaction. Dropwise addition at low temperature helps to control the reaction rate and prevent side reactions.

-

-

Reflux: After addition is complete, warm the mixture to room temperature and then heat to reflux for 24 hours to ensure complete reaction.

-

Isolation and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is then recrystallized from an acetone/acetonitrile mixture to yield pure, white crystals of [EDMIM]I.

Part B: Anion Exchange to [EDMIM]Cl

-

Hydroxide Formation: Dissolve the synthesized [EDMIM]I (1.0 eq) in deionized water and pass the solution through a column packed with a strong anion-exchange resin (e.g., Amberlite IRA-400) in its hydroxide (OH⁻) form.

-

Causality: The resin exchanges the iodide anions (I⁻) from the solution for hydroxide anions (OH⁻), yielding an aqueous solution of 1-ethyl-2,3-dimethylimidazolium hydroxide ([EDMIM]OH). The completeness of the exchange can be verified by testing the eluate for iodide ions (e.g., with silver nitrate).

-

-

Neutralization: Carefully neutralize the [EDMIM]OH solution to a pH of 7 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

Causality: This is a classic acid-base neutralization reaction, where the hydroxide anion is replaced by the desired chloride anion, forming water as the only byproduct.

-

-

Isolation of Final Product: Remove the water using a rotary evaporator. The remaining solid should be further dried under high vacuum at an elevated temperature (e.g., 100°C) to remove any residual water, yielding the final high-purity [EDMIM]Cl.

-

Causality: Imidazolium chlorides are often hygroscopic. Rigorous drying is essential as residual water can significantly impact the ionic liquid's performance in electrochemical or moisture-sensitive applications.

-

Part 3: Core Applications and Methodologies

While specific, peer-reviewed applications for [EDMIM]Cl are less numerous than for its [EMIM]Cl isomer, its documented use in materials science provides a strong basis for its utility. Furthermore, its structural similarity to [EMIM]Cl allows for logical extrapolation of its potential in fields where imidazolium ILs are widely used, such as electrochemistry and biomass processing.

Section 3.1: Precursor for Advanced Functional Materials

A key established application of [EDMIM]Cl is its use as a precursor in the synthesis of novel paramagnetic ionic liquids.[6][7] These materials combine the properties of ionic liquids with magnetic responsiveness, opening avenues for applications in magnetic separation, catalysis, and as tunable materials.

Protocol: Synthesis of Edimim[FeCl₄]

-

Environment: Perform all steps in an inert atmosphere (e.g., a glove box) due to the hygroscopic nature of the reactants.

-

Mixing: Combine equimolar amounts of anhydrous iron(III) chloride (FeCl₃) and the previously synthesized, thoroughly dried [EDMIM]Cl in a vial.

-

Reaction: Heat the solid mixture to 100°C. The two solids will react to form the target ionic liquid, Edimim[FeCl₄], which is a red solid at room temperature.[7]

-

Causality: This is a solvent-free synthesis where the chloride from the [EDMIM]Cl coordinates with the Lewis acidic FeCl₃ to form the tetrachloroferrate(III) anion ([FeCl₄]⁻).

-

Caption: Synthesis of a paramagnetic ionic liquid from [EDMIM]Cl.

Section 3.2: Potential in Electrochemical Systems

Imidazolium-based ionic liquids are extensively studied as electrolytes in energy storage devices due to their high ionic conductivity, wide electrochemical stability windows, and low flammability.[8] While [EDMIM]Cl itself is not as widely reported, its properties make it a strong candidate for such applications, particularly in the formulation of gel polymer electrolytes (GPEs) for solid-state supercapacitors.[9]

Representative Protocol: Fabrication of an Ionic Liquid Gel Polymer Electrolyte (ILGPE) This protocol is based on the use of a related ionic liquid, [EMIM]TCB, and can be adapted for [EDMIM]Cl.[9]

-

Polymer Solution: Dissolve a polymer such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) in acetone with stirring until a homogeneous solution is obtained.

-

IL Addition: Add the ionic liquid ([EDMIM]Cl) to the polymer solution and continue stirring for several hours to ensure uniform mixing.

-

Casting: Cast the resulting viscous solution into a petri dish and allow the acetone to evaporate slowly at room temperature.

-

Drying: After evaporation, a free-standing, flexible ILGPE film is formed. Dry the film further under vacuum to remove any residual solvent.

-

Device Assembly: Sandwich the ILGPE film between two activated carbon electrodes to assemble a solid-state electrochemical double-layer capacitor (EDLC).

Section 3.3: Potential in Biomass Processing

One of the most significant applications for imidazolium chlorides like [EMIM]Cl is the dissolution and processing of lignocellulosic biomass.[10][11] The chloride anion is highly effective at disrupting the extensive hydrogen-bonding network in cellulose, making it soluble and accessible for conversion into biofuels or nanocellulose.[11] Given its structural similarity, [EDMIM]Cl is expected to exhibit similar capabilities.

Workflow: Nanocellulose Production from Microcrystalline Cellulose (MCC) This workflow is adapted from protocols using [EMIM]Cl.[12]

Caption: General workflow for nanocellulose production using an ionic liquid.

Part 4: Safety, Handling, and Environmental Considerations

While ionic liquids are often termed "green solvents" due to their low volatility, they are not without hazards and their environmental impact must be carefully considered.

Hazard Identification and Safe Handling

[EDMIM]Cl is classified as an irritant. Proper handling is essential to ensure laboratory safety.

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Specific target organ toxicity | H335 | May cause respiratory irritation | [2] |

Standard Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, nitrile gloves, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. After handling, wash hands thoroughly.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, preferably under an inert atmosphere as it can be hygroscopic.[3][5]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13]

Environmental and Toxicological Profile

The environmental profile of ionic liquids is a critical area of research.

-

Air Pollution: Due to their negligible vapor pressure, ILs like [EDMIM]Cl do not contribute to air pollution in the same way as volatile organic compounds.[16]

-

Aquatic Toxicity: Many imidazolium-based ILs are soluble in water, creating a potential risk of release into aquatic systems via industrial effluents.[16][17] Studies have shown that some ILs can be toxic to aquatic organisms, with toxicity often related to the length of the alkyl chains on the cation.[1][18]

-

Biodegradability: Ionic liquids are generally characterized by low biodegradability, leading to persistence in the environment.[17][18] This necessitates responsible disposal and waste stream management to prevent environmental accumulation.

Conclusion

This compound is a versatile ionic liquid whose properties are defined by the unique C2-methylation of its imidazolium core. While its primary documented application lies in the synthesis of advanced functional materials like paramagnetic ionic liquids, its structural similarity to more extensively studied ILs strongly suggests significant potential in electrochemistry, biomass processing, and as a solvent in organic synthesis. For researchers and drug development professionals, [EDMIM]Cl represents a valuable tool, offering a different set of physicochemical properties that can be leveraged to optimize reaction conditions, create novel materials, or improve the performance of electrochemical devices. As with all ionic liquids, its application must be balanced with a thorough understanding of its handling requirements and environmental profile to ensure safe and sustainable innovation.

References

- Emerging impacts of ionic liquids on eco-environmental safety and human health. Chemical Society Reviews (RSC Publishing).

- Environmental impact of ionic liquids: an overview of recent (eco)toxicological and (bio)degradability literature. ResearchGate.

- Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review. ACS Publications.

- Evaluating the Environmental Effect of Ionic liquids and its Importance. Longdom Publishing.

- Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Wheat and Cucumber. MDPI.

- This compound | C7H13ClN2. PubChem.

- Chemical Safety Data Sheet MSDS / SDS - 1-Ethyl-3-methylimidazolium chloride. ChemicalBook.

- 1-Ethyl-3-methylimidazolium chloride SDS, 65039-09-0 Safety Data Sheets. ECHEMI.

- Exploring the Properties and Applications of 1-Ethyl-3-methylimidazolium Chloride. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET. Fisher Scientific.

- 1-Ethyl-3-methylimidazolium Chloride: A Key Intermediate for Organic Synthesis. OKCHEM.

- Safety Data Sheet. Iolitec.

- 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Publishing.

- 1-Ethyl-3-methylimidazolium chloride. Wikipedia.

- 1-Ethyl-2, 3-dimethylimidazolium chloride, min 96%, 100 grams. Strem.

- This compound | 92507-97-6. ChemicalBook.

- (PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ResearchGate.

- Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. MDPI.

- SAFETY DATA SHEET. FUJIFILM Wako.

- This compound | 92507-97-6. ChemScene.

- This compound | 92507-97-6. Sigma-Aldrich.

- This compound. Sigma-Aldrich.

- 1-ethyl-3-methylimidazolium chloride – Knowledge and References. Taylor & Francis.

- Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors. Journal of Materials Chemistry A (RSC Publishing).

- Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H13ClN2 | CID 2734165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 92507-97-6 [sigmaaldrich.com]

- 6. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride | MDPI [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. iolitec.de [iolitec.de]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Emerging impacts of ionic liquids on eco-environmental safety and human health - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-2,3-dimethylimidazolium Chloride

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium chloride ([C₂C₁C₁im]Cl). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, experimental determination of thermal properties, and the underlying decomposition mechanisms. The information presented herein is synthesized from established literature and provides a framework for understanding and predicting the thermal behavior of this and related imidazolium-based ionic liquids.

Introduction: The Significance of Thermal Stability in Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make them attractive alternatives to volatile organic compounds in a wide range of applications, including as solvents for synthesis and catalysis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients.

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range and shelf-life. For applications in chemical synthesis, where reactions are often conducted at elevated temperatures, a thorough understanding of the decomposition temperature and degradation pathways is paramount to ensure process safety and product purity. This guide focuses on this compound, a member of the imidazolium family of ionic liquids, and provides a detailed exploration of its thermal properties.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the quaternization of 1,2-dimethylimidazole followed by anion exchange. A representative synthetic protocol is outlined below.

Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide

The first step involves the N-alkylation of 1,2-dimethylimidazole with an ethylating agent, typically ethyl iodide.

Caption: Workflow for the synthesis of the iodide precursor.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,2-dimethylimidazole in acetonitrile.[2]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of ethyl iodide to the stirred solution.[2]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours.

-

The product, 1-Ethyl-2,3-dimethylimidazolium iodide, will precipitate as a white solid.

-

Isolate the solid by filtration, wash with a non-polar solvent like diethyl ether to remove unreacted starting materials, and dry under vacuum.[2]

Step 2: Anion Exchange to this compound

The iodide salt is then converted to the chloride salt through an anion exchange reaction.

Experimental Protocol:

-

Dissolve the synthesized 1-Ethyl-2,3-dimethylimidazolium iodide in a suitable solvent, such as methanol or water.

-

Add a chloride salt with a cation that will form an insoluble iodide salt, for example, silver chloride (AgCl). Alternatively, an ion-exchange resin in the chloride form can be used.

-

Stir the mixture for several hours to ensure complete anion exchange.

-

If using a precipitation method, filter off the insoluble silver iodide. If using an ion-exchange resin, filter to remove the resin beads.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound.[2]

-

Dry the final product under high vacuum to remove any residual solvent and water.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the primary technique for evaluating the thermal stability of ionic liquids.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Principle of TGA

A small sample of the ionic liquid is placed in a crucible, which is then heated at a constant rate in a controlled atmosphere (typically nitrogen or air). As the temperature increases, the ionic liquid will eventually reach its decomposition point and begin to lose mass due to the formation of volatile degradation products. The TGA instrument records this mass loss, and the resulting data is plotted as a thermogram (mass vs. temperature).

Experimental Protocol for TGA of this compound

The following is a self-validating protocol for the TGA of an ionic liquid, designed to ensure accurate and reproducible results.

Caption: Standard workflow for TGA analysis.

Instrumentation and Parameters:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler-Toledo TGA/DSC, TA Instruments Q500).

-

Sample Pan: Alumina (Al₂O₃) or platinum crucibles are recommended to avoid potential reactions with the sample at high temperatures.[4]

-

Sample Size: 5–10 mg. A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere: High-purity nitrogen at a flow rate of 20–50 mL/min to provide an inert environment and prevent oxidative decomposition.[1][4]

-

Heating Rate: A heating rate of 10 °C/min is standard for comparative studies.[3] Slower heating rates (e.g., 2-5 °C/min) can provide a more accurate determination of the onset decomposition temperature.[5]

-

Temperature Range: 30 °C to 600 °C, or until complete decomposition is observed.[4]

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound directly into the TGA crucible. The ionic liquid should be dried under high vacuum prior to analysis to remove any absorbed water, which could interfere with the measurement.

-

Instrument Loading: Place the crucible in the TGA furnace.

-

Purging: Purge the furnace with nitrogen for at least 30 minutes before starting the heating program to ensure an inert atmosphere.

-

Heating Program: Initiate the heating program with the specified parameters (e.g., 10 °C/min from 30 °C to 600 °C).

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: From the resulting thermogram, determine the key thermal stability parameters.

Data Analysis and Interpretation

The primary data obtained from a TGA experiment are the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak).

-

Tonset: This is the temperature at which a significant mass loss begins. It is often determined by the intersection of the baseline tangent and the tangent of the decomposition curve.[6]

-

Tpeak: This is the temperature at which the rate of mass loss is at its maximum. It is determined from the peak of the derivative thermogravimetric (DTG) curve.

Results and Discussion

Predicted Thermal Stability Data

The following table summarizes the expected thermal stability of this compound in comparison to its close structural analogs.

| Ionic Liquid | Anion | Predicted Tonset (°C) | Reference for Analog Data |

| This compound | Cl⁻ | 230 - 260 | (Predicted) |

| 1-Ethyl-3-methylimidazolium chloride | Cl⁻ | ~246 | [7] |

| 1-Butyl-3-methylimidazolium chloride | Cl⁻ | ~246 | [7] |

| 1-Ethyl-2,3-dimethylimidazolium nitrate | NO₃⁻ | ~312 | [4] |

Causality of Predicted Stability:

The predicted onset decomposition temperature for this compound is in the range of 230-260 °C. This prediction is based on the following factors:

-

Anion Effect: Halide anions, particularly chloride, are known to have lower thermal stability compared to larger, more charge-delocalized anions like nitrate (NO₃⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[8][9] This is due to the higher nucleophilicity of the chloride anion, which facilitates the decomposition pathways.

-

Cation Alkyl Chain Length: For imidazolium chlorides, the length of the alkyl chain at the N1 and N3 positions has a relatively small effect on the decomposition temperature.[7]

-

C2-Methylation: The presence of a methyl group at the C2 position of the imidazolium ring generally leads to a slight increase in thermal stability compared to the C2-unsubstituted analog. This is attributed to the steric hindrance around the most acidic proton on the imidazolium ring (at the C2 position), which can be a site for initial decomposition.

Decomposition Mechanism

The thermal decomposition of imidazolium-based ionic liquids with halide anions is generally understood to proceed via nucleophilic substitution reactions (SN1 and SN2).[6] The chloride anion acts as a nucleophile, attacking the electrophilic carbon atoms of the alkyl substituents on the imidazolium cation.

For this compound, the primary decomposition pathways are expected to be:

-

SN2 attack on the ethyl group: The chloride anion attacks the α-carbon of the ethyl group, leading to the formation of chloroethane and 1,2-dimethylimidazole.

-

SN2 attack on the methyl group: The chloride anion attacks the methyl group at the N3 position, resulting in the formation of chloromethane and 1-ethyl-2-methylimidazole.

These primary decomposition products are volatile and will be detected as a mass loss in the TGA. At higher temperatures, further degradation of the imidazole ring and other secondary reactions may occur. The primary decomposition products of analogous imidazolium halides have been identified as haloalkanes and alkylimidazoles.[10][11]

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability of this compound. While direct experimental data is limited, a reliable prediction of its thermal behavior can be made based on established trends for related imidazolium ionic liquids. The key takeaways are:

-

The thermal stability of this compound is primarily dictated by the nucleophilicity of the chloride anion.

-

The onset of decomposition is predicted to be in the range of 230-260 °C.

-

The primary decomposition mechanism involves nucleophilic attack of the chloride anion on the alkyl substituents of the imidazolium cation, leading to the formation of volatile haloalkanes and alkylimidazoles.

A thorough understanding of these thermal properties, determined through rigorous experimental protocols such as the one detailed herein, is essential for the safe and effective application of this ionic liquid in research and industrial processes.

References

Sources

- 1. ajer.org [ajer.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 4. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Data of 1-Ethyl-2,3-dimethylimidazolium Chloride

Introduction

1-Ethyl-2,3-dimethylimidazolium chloride, a member of the imidazolium-based ionic liquids, represents a class of molten salts with melting points near or below ambient temperature. These compounds have garnered significant attention in various scientific and industrial fields, including as reaction media for chemical processes, electrolytes in electrochemical devices, and in materials science. The unique physicochemical properties of ionic liquids are intrinsically linked to their molecular structure and intermolecular interactions, making detailed structural characterization paramount.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable tools for elucidating the molecular structure, bonding, and purity of ionic liquids. This technical guide provides an in-depth analysis of the spectroscopic data for this compound. While a complete, experimentally verified dataset for this specific salt is not available in a single comprehensive source, this guide synthesizes available information and leverages data from closely related analogues to provide a robust interpretation of its spectroscopic characteristics.

This document is intended for researchers, scientists, and professionals in drug development and other fields who require a thorough understanding of the spectroscopic properties of this compound for its application and quality control.

Molecular Structure and Spectroscopic Overview

Chemical Structure and Atom Numbering

The molecular structure of this compound consists of the 1-ethyl-2,3-dimethylimidazolium cation and a chloride anion. The cationic structure with the atom numbering scheme used for NMR and vibrational mode assignments is depicted below.

Caption: Molecular structure and atom numbering of the 1-Ethyl-2,3-dimethylimidazolium cation.

Summary of Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of magnetically active nuclei (¹H and ¹³C), enabling the elucidation of the molecular structure and confirmation of functional groups.

-

Infrared (IR) Spectroscopy: Probes the vibrational modes of molecules, identifying characteristic functional groups and providing insights into molecular structure and bonding.

-

Raman Spectroscopy: A complementary vibrational spectroscopic technique to IR, particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles of NMR for Imidazolium Salts

NMR spectroscopy is a powerful tool for the structural characterization of imidazolium-based ionic liquids. The chemical shifts (δ) of the protons (¹H) and carbon atoms (¹³C) in the imidazolium ring and its substituents are highly sensitive to their electronic environment. The anion's nature and interactions with the cation can also influence these chemical shifts.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring NMR spectra of ionic liquids is as follows:

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H4, H5 | ~7.4 - 7.6 | d |

| N1-CH₂-CH₃ | ~4.2 - 4.4 | q |

| N3-CH₃ | ~3.8 - 4.0 | s |

| C2-CH₃ | ~2.6 - 2.8 | s |

| N1-CH₂-CH₃ | ~1.4 - 1.6 | t |

Rationale for Assignments:

-

H4 and H5 Protons: These protons on the imidazolium ring are expected to be the most deshielded aromatic protons, appearing as doublets.

-

N1-CH₂-CH₃ (Methylene Protons): The methylene protons of the ethyl group are adjacent to a positively charged nitrogen atom, leading to a downfield shift. They will appear as a quartet due to coupling with the neighboring methyl protons.

-

N3-CH₃ (Methyl Protons): The methyl group attached to the N3 atom is also deshielded and will appear as a singlet.

-

C2-CH₃ (Methyl Protons): The methyl group at the C2 position will be a singlet and is expected to be less deshielded than the N-methyl group.

-

N1-CH₂-CH₃ (Methyl Protons): The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

Similar to the ¹H NMR data, the ¹³C NMR data is inferred from related compounds[1][2].

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | ~145 - 147 |

| C4, C5 | ~121 - 124 |

| N1-CH₂-CH₃ | ~44 - 46 |

| N3-CH₃ | ~36 - 38 |

| N1-CH₂-CH₃ | ~15 - 17 |

| C2-CH₃ | ~9 - 11 |

Rationale for Assignments:

-

C2 Carbon: This carbon, situated between two nitrogen atoms, is the most deshielded carbon in the imidazolium ring.

-

C4 and C5 Carbons: These carbons of the imidazolium ring are less deshielded than C2.

-

N-Alkyl Carbons: The carbons of the ethyl and methyl groups attached to the nitrogen atoms will appear in the aliphatic region, with the methylene carbon of the ethyl group being more downfield than the methyl carbons.

-

C2-Methyl Carbon: The methyl group attached to the C2 carbon is expected to be the most upfield signal.

Infrared (IR) Spectroscopy

Principles of IR Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups and bond types.

Experimental Protocol for IR Spectrum Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of ionic liquids due to its simplicity and minimal sample preparation.

Caption: A generalized workflow for ATR-FTIR data acquisition.

IR Spectral Data and Interpretation

Table 3: Expected IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3200 | C-H stretching (imidazolium ring) |

| 2800 - 3000 | C-H stretching (alkyl chains) |

| ~1630 | C=N stretching |

| ~1570 | Imidazolium ring stretching |

| ~1460 | CH₂ scissoring and CH₃ asymmetric bending |

| ~1170 | Imidazolium ring breathing |

| Below 1000 | C-N stretching and various bending modes |

Raman Spectroscopy

Principles of Raman Spectroscopy and Complementarity to IR

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. Raman and IR spectroscopy are often complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Experimental Protocol for Raman Spectrum Acquisition

Caption: A generalized workflow for Raman data acquisition.

Raman Spectral Data and Interpretation

A study by Garcia-Saiz et al. mentions the characterization of this compound by Raman spectroscopy as part of the synthesis of paramagnetic ionic liquids, but the specific spectral data is not provided in the publication[3]. The expected Raman bands are similar to the IR bands, but with different relative intensities. The C-H stretching modes of the alkyl chains are typically strong in the Raman spectrum.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

| 3100 - 3200 | C-H stretching (imidazolium ring) |

| 2800 - 3000 | C-H stretching (alkyl chains) - Strong |

| ~1570 | Imidazolium ring stretching |

| ~1460 | CH₂ and CH₃ deformations |

| ~1170 | Imidazolium ring breathing |

Integrated Spectroscopic Analysis

The combination of NMR, IR, and Raman spectroscopy provides a comprehensive and self-validating system for the structural confirmation and purity assessment of this compound.

-

NMR spectroscopy definitively establishes the connectivity of the atoms and the number of protons and carbons in different chemical environments.

-

IR and Raman spectroscopy confirm the presence of the imidazolium ring and the alkyl substituents through their characteristic vibrational modes. The complementary nature of these two techniques ensures that a wide range of vibrational modes are observed.

By correlating the data from all three techniques, a high degree of confidence in the identity and purity of this compound can be achieved.

Conclusion

This technical guide has provided a detailed overview of the expected NMR, IR, and Raman spectroscopic data for this compound. While a complete experimental dataset for this specific ionic liquid is not consolidated in a single literature source, a robust interpretation has been formulated based on the well-established spectroscopic characteristics of closely related imidazolium salts. The provided tables of expected chemical shifts and vibrational frequencies, along with the experimental protocols and interpretive rationale, serve as a valuable resource for researchers and scientists working with this and similar ionic liquids. Further experimental studies are encouraged to provide a definitive and comprehensive public record of the spectroscopic data for this compound.

References

-

Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (2015). Royal Society of Chemistry. [Link]

-

Garcia-Saiz, A., de Pedro, I., Vallcorba, O., Migowski, P., Hernandez, I., Fernandez Barquin, L., Abrahams, I., Motevalli, M., Dupont, J., Antonio Gonzalez, J., & Rodriguez Fernandez, J. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5(75), 60835-60848. [Link]

-

Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Ethyl-2,3-dimethylimidazolium Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 1-Ethyl-2,3-dimethylimidazolium chloride ([Edimim][Cl]), an ionic liquid with significant potential in various applications, including as a solvent in organic synthesis and electrochemistry. Understanding its solubility profile in different organic solvents is paramount for its effective utilization, process design, and optimization in research and industrial settings. This document offers a blend of theoretical principles, practical experimental methodologies, and illustrative data to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical engineering.

Introduction: The Significance of Solubility for Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to conventional volatile organic solvents. The solubility of an ionic liquid in a given solvent is a critical parameter that dictates its utility in various applications. For instance, in a chemical reaction, the solubility of the IL solvent determines the reaction medium's homogeneity and can influence reaction rates and product selectivity. In extraction processes, the differential solubility of a target compound in the IL and another immiscible solvent is the basis for separation.

This compound is an imidazolium-based ionic liquid. Its solubility is governed by the interplay of intermolecular forces between the [Edimim]⁺ cation, the Cl⁻ anion, and the molecules of the organic solvent. These forces include electrostatic interactions, hydrogen bonding, van der Waals forces, and solvophobic effects. A thorough understanding of these interactions is key to predicting and manipulating the solubility of [Edimim][Cl] for specific applications.

Theoretical Framework: Understanding the Driving Forces of Solubility

The solubility of an ionic liquid in a molecular solvent is a complex thermodynamic process. The overall Gibbs free energy of mixing (ΔGmix) determines the spontaneity of dissolution. This can be expressed by the equation:

ΔGmix = ΔHmix - TΔSmix

For dissolution to occur, ΔGmix must be negative. The enthalpy of mixing (ΔHmix) represents the energy changes associated with breaking the interactions within the pure ionic liquid and the pure solvent and forming new interactions between the ions of the IL and the solvent molecules. The entropy of mixing (ΔSmix) is generally positive, favoring dissolution, as it reflects the increase in randomness when the two components are mixed.

The key factors influencing the solubility of this compound include:

-

Polarity of the Solvent: As an ionic compound, [Edimim][Cl] is generally more soluble in polar solvents that can effectively solvate the cation and anion. Solvents with high dielectric constants can better screen the electrostatic interactions between the ions, facilitating their separation and dissolution.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact strongly with the chloride anion and the imidazolium cation. For instance, protic solvents like alcohols can form hydrogen bonds with the Cl⁻ anion.

-

Size and Shape of the Solvent Molecules: The ability of solvent molecules to pack around the ions of the ionic liquid can influence solubility. Steric hindrance can limit the effective solvation of the ions.

-

Temperature: The effect of temperature on solubility depends on the sign of the enthalpy of dissolution. If the dissolution process is endothermic (absorbs heat), solubility will increase with temperature. Conversely, if it is exothermic (releases heat), solubility will decrease with increasing temperature.

Experimental Determination of Solubility: Protocols and Methodologies

Precise and reliable experimental data are crucial for understanding and utilizing the solubility of [Edimim][Cl]. Two common and robust methods for determining the solubility of ionic liquids in organic solvents are the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Protocol: Gravimetric Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., ethanol, acetonitrile, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-